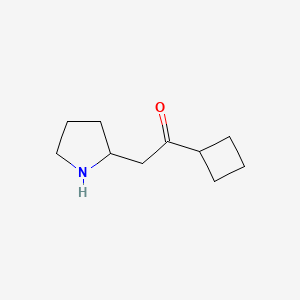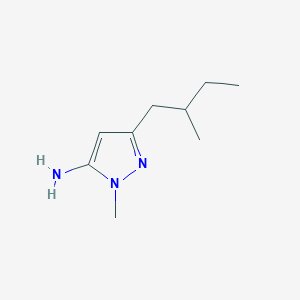![molecular formula C10H13N3O B13323905 5-[(2-Hydroxy-2-methylpropyl)amino]pyridine-2-carbonitrile](/img/structure/B13323905.png)
5-[(2-Hydroxy-2-methylpropyl)amino]pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-Hydroxy-2-methylpropyl)amino]pyridine-2-carbonitrile is an organic compound that features a pyridine ring substituted with a hydroxy-methylpropylamino group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Hydroxy-2-methylpropyl)amino]pyridine-2-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-2-carbonitrile and 2-hydroxy-2-methylpropylamine.
Reaction Conditions: The reaction is carried out in a suitable solvent such as ethanol or methanol, under reflux conditions.
Catalysts: A base such as sodium hydroxide or potassium carbonate may be used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Hydroxy-2-methylpropyl)amino]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: 5-[(2-Oxo-2-methylpropyl)amino]pyridine-2-carbonitrile.
Reduction: 5-[(2-Hydroxy-2-methylpropyl)amino]pyridine-2-amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-[(2-Hydroxy-2-methylpropyl)amino]pyridine-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(2-Hydroxy-2-methylpropyl)amino]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The hydroxy-methylpropylamino group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Aminopyrazoles: These compounds also contain an amino group attached to a heterocyclic ring and are used in similar applications.
2-Aminopyridines: These compounds have an amino group directly attached to the pyridine ring and are used in medicinal chemistry.
Uniqueness
5-[(2-Hydroxy-2-methylpropyl)amino]pyridine-2-carbonitrile is unique due to the presence of both a hydroxy-methylpropylamino group and a carbonitrile group on the pyridine ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
5-[(2-hydroxy-2-methylpropyl)amino]pyridine-2-carbonitrile |
InChI |
InChI=1S/C10H13N3O/c1-10(2,14)7-13-9-4-3-8(5-11)12-6-9/h3-4,6,13-14H,7H2,1-2H3 |
InChI Key |
ATKIFZHPGNEMBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC1=CN=C(C=C1)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butylN-(8-azabicyclo[3.2.1]octan-3-yl)-N-methylcarbamate](/img/structure/B13323826.png)
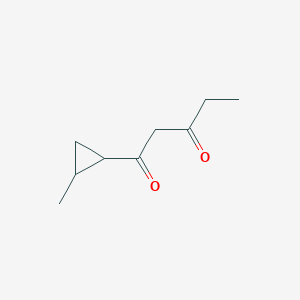

![tert-Butyl 1,8,8-trimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13323841.png)
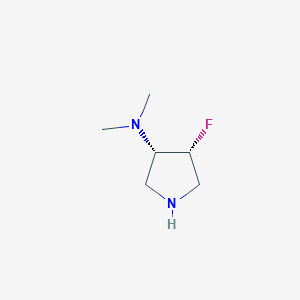

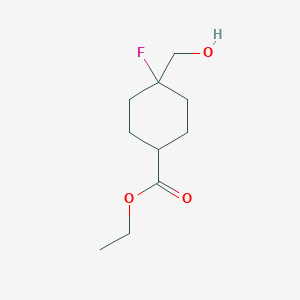
![4-Bromo-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13323875.png)
